Ethyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate
Description
Ethyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate (CAS 13257-83-5) is an α,β-unsaturated ester with a trimethylsilyloxy (TMSO) substituent at the β-position. Its molecular formula is C₉H₁₈O₃Si, with a molar mass of 202.32 g/mol . The Z-configuration of the double bond ensures geometric isomerism, influencing its reactivity and intermolecular interactions. The TMSO group, a bulky silyl ether, imparts unique steric and electronic properties, making this compound valuable in organic synthesis, particularly in Diels-Alder reactions and as a precursor for functionalized intermediates .
Properties
IUPAC Name |
ethyl (Z)-3-trimethylsilyloxybut-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3Si/c1-6-11-9(10)7-8(2)12-13(3,4)5/h7H,6H2,1-5H3/b8-7- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQSGJQIXZTWHI-FPLPWBNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(/C)\O[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the trimethylsilyl group protecting the hydroxyl group during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the production efficiency and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of products .
Scientific Research Applications
Ethyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of novel materials with unique properties.
Biological Studies: Researchers use it to study enzyme-catalyzed reactions and metabolic pathways.
Medicinal Chemistry: It is investigated for its potential therapeutic applications and as a building block for drug development.
Mechanism of Action
The mechanism of action of ethyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate involves its interaction with specific molecular targets. The trimethylsilyl group can protect reactive sites during chemical reactions, allowing for selective transformations. The compound’s ester group can undergo hydrolysis, releasing the active butenoate moiety, which can participate in various biochemical pathways .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Features
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituent |
|---|---|---|---|---|
| Ethyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate | 13257-83-5 | C₉H₁₈O₃Si | 202.32 | Trimethylsilyloxy (TMSO) |
| Ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate | 36277-32-4 | C₁₀H₁₇NO₃ | 199.25 | Morpholine ring |
| Ethyl (2Z)-3-(carbamoylamino)but-2-enoate | 5435-44-9 | C₇H₁₂N₂O₃ | 172.18 | Carbamoylamino (ureido) group |
| Ethyl crotonate | 623-70-1 | C₆H₁₀O₂ | 114.14 | Unsubstituted but-2-enoate |
Key Observations:
Trimethylsilyloxy vs. Morpholine (CAS 36277-32-4): The TMSO group in the target compound is electron-donating and sterically bulky, which stabilizes transition states in cycloaddition reactions .
Carbamoylamino Substituent (CAS 5435-44-9): The carbamoylamino group (-NH-C(O)-NH₂) enables hydrogen bonding due to its NH protons, facilitating crystal packing and interactions with biological targets . This contrasts with the TMSO group, which lacks hydrogen-bonding capacity but offers steric protection against nucleophilic attack.
Unsubstituted Ethyl Crotonate (CAS 623-70-1):
- The absence of substituents results in lower molecular weight and simpler reactivity , making it a baseline for comparing steric and electronic effects. Ethyl crotonate undergoes typical α,β-unsaturated ester reactions (e.g., Michael additions) but lacks the regioselectivity modulation seen in TMSO-substituted analogues .
Table 2: Reactivity Trends in Diels-Alder Reactions
Key Insights:
- The TMSO group enhances electron density at the β-carbon, accelerating Diels-Alder reactions compared to unsubstituted ethyl crotonate .
- Morpholine-substituted analogues show reduced reactivity due to competing resonance effects but form stable crystalline products, as noted in hydrogen-bonding studies .
Physicochemical Properties
Solubility and Stability:
- This compound: Hydrophobic (logP ~2.8) due to the TMSO group; stable under anhydrous conditions but hydrolyzes in acidic/alkaline media .
- Ethyl (2Z)-3-(carbamoylamino)but-2-enoate: Higher water solubility (logP ~1.2) due to hydrogen-bonding capability; prone to hydrolysis at the ureido group .
Biological Activity
Ethyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate, commonly referred to as crotyl trimethylsilyl ether (CTSE), is an organic compound with significant potential in various biochemical applications. This article explores its biological activity, focusing on its chemical properties, mechanisms of action, and relevant research findings.
CTSE has the molecular formula C₉H₁₈O₃Si and a molecular weight of 202.32 g/mol. It is characterized by a unique structural arrangement that includes a trimethylsilyloxy group attached to a butenoate moiety. The compound appears as a colorless liquid with a distinctive odor, making it suitable for various applications in organic synthesis and medicinal chemistry.
The primary mechanism of action for CTSE involves its role as a protected allylic alcohol. The trimethylsilyl ether group protects the allylic alcohol functionality from unwanted reactions while allowing controlled reactivity through deprotection methods. This capability enables selective utilization of the allylic position for desired transformations in organic synthesis.
Anti-inflammatory Effects
Compounds with similar functional groups have been reported to possess anti-inflammatory properties. For example, studies on sesquiterpene lactones show that they can inhibit pro-inflammatory cytokines such as TNF-α in monocytes, indicating a potential pathway for CTSE's therapeutic application in inflammatory diseases .
Comparative Analysis with Similar Compounds
The following table summarizes the structural and biological characteristics of CTSE compared to related compounds:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | C₉H₁₈O₃Si | Contains a trimethylsilyloxy group | Potential anticancer and anti-inflammatory properties |
| Ethyl 4-(trimethylsilyloxy)but-2-enoate | C₉H₁₈O₃Si | Different position of the double bond | Not extensively studied |
| Ethyl 3-hydroxybutanoate | C₅H₁₀O₃ | Lacks silicon; serves as a simple ester | Known for metabolic functions |
| Trimethylsilyl allyl ether | C₇H₁₈O₃Si | Similar protective group but different alkene structure | Limited biological studies |
| Crotyl acetate | C₆H₁₂O₂ | An acetate ester without silicon | Commonly used in organic synthesis |
Case Studies and Research Findings
While specific case studies focusing solely on CTSE are scarce, existing literature highlights its potential applications in organic synthesis and medicinal chemistry:
- Synthetic Applications : CTSE serves as an intermediate in the synthesis of complex organic molecules. Its ability to undergo selective reactions makes it valuable in synthetic pathways.
- Reactivity Studies : Interaction studies reveal that CTSE reacts selectively with nucleophiles and electrophiles due to its functional groups, which could be harnessed for targeted drug delivery systems.
- Potential Therapeutic Uses : Given its structural attributes, CTSE may be explored further for its potential use in treating cancer and inflammatory conditions, paralleling findings from related compounds like parthenolide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
